2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide
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Overview
Description
2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a complex organic compound that features multiple functional groups, including an imidazole ring, a triazole ring, and a benzoisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multi-step organic synthesis. The key steps may include:
Formation of the benzoisoquinoline moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Synthesis of the triazole ring: This can be done using a Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling reactions: The various moieties are then coupled together using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The benzoisoquinoline moiety can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The imidazole and triazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoisoquinoline moiety would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.
Biology
In biology, the compound may be studied for its potential as a drug candidate. The presence of the imidazole and triazole rings suggests it could interact with biological targets such as enzymes and receptors.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. For example, it may have anti-cancer or anti-inflammatory properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests it could engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide
- **this compound
Uniqueness
This compound is unique due to the combination of its functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of both imidazole and triazole rings is particularly noteworthy, as these structures are often found in bioactive molecules.
Properties
IUPAC Name |
2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-imidazol-1-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N7O3S/c39-27(33-15-7-17-36-19-16-32-21-36)20-42-31-35-34-26(38(31)23-10-2-1-3-11-23)14-6-18-37-29(40)24-12-4-8-22-9-5-13-25(28(22)24)30(37)41/h1-5,8-13,16,19,21H,6-7,14-15,17-18,20H2,(H,33,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZKLFNIVSNSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCCCN3C=CN=C3)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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